BenchChemオンラインストアへようこそ!

1-(thiophen-3-ylmethyl)pyrrolidin-3-ol

Medicinal Chemistry Structure–Activity Relationship Heterocyclic Chemistry

1-(Thiophen-3-ylmethyl)pyrrolidin-3-ol is a synthetic organic building block consisting of a pyrrolidine ring bearing a hydroxyl group at the 3‑position and a thiophen‑3‑ylmethyl substituent on the ring nitrogen. With a molecular formula C₉H₁₃NOS and a molecular weight of 183.27 g/mol, it belongs to the class of heterocyclic amino alcohols frequently employed in medicinal chemistry for the construction of bioactive molecules.

Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
CAS No. 1343852-58-3
Cat. No. B1468525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(thiophen-3-ylmethyl)pyrrolidin-3-ol
CAS1343852-58-3
Molecular FormulaC9H13NOS
Molecular Weight183.27 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=CSC=C2
InChIInChI=1S/C9H13NOS/c11-9-1-3-10(6-9)5-8-2-4-12-7-8/h2,4,7,9,11H,1,3,5-6H2
InChIKeyBHMHVXFXSKDSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiophen-3-ylmethyl)pyrrolidin-3-ol (CAS 1343852-58-3): Core Identity and Sourcing Context for Scientific Procurement


1-(Thiophen-3-ylmethyl)pyrrolidin-3-ol is a synthetic organic building block consisting of a pyrrolidine ring bearing a hydroxyl group at the 3‑position and a thiophen‑3‑ylmethyl substituent on the ring nitrogen . With a molecular formula C₉H₁₃NOS and a molecular weight of 183.27 g/mol, it belongs to the class of heterocyclic amino alcohols frequently employed in medicinal chemistry for the construction of bioactive molecules [1]. The compound is commercially available from multiple chemical suppliers, indicating its recognised utility as a synthetic intermediate; however, published quantitative biological or physicochemical profiling specific to this regioisomer remains scarce, placing a premium on verifiable structural differentiation when selecting between closely related candidates [2].

Why 1-(Thiophen-3-ylmethyl)pyrrolidin-3-ol Cannot Be Interchanged with Common In‑Class Analogs During Procurement


Compounds within the thiophenylmethyl‑pyrrolidinol family differ in two critical structural features: the attachment point of the thiophene ring (2‑ vs. 3‑position) and the presence and position of the hydroxyl group. In well‑characterised heterocyclic series, shifting the thiophene substitution from the 2‑ylmethyl to the 3‑ylmethyl isomer has been shown to alter both the electronic distribution and the three‑dimensional shape of the molecule, which can translate into measurably different target‑binding profiles [1]. Additionally, the hydroxyl group is a key hydrogen‑bond donor/acceptor that governs solubility, metabolic stability, and interaction with biological targets; removing or relocating it yields a distinct chemical entity with non‑equivalent physicochemical and pharmacological properties [2]. Therefore, treating 1‑(thiophen‑3‑ylmethyl)pyrrolidin‑3‑ol as a drop‑in replacement for its 2‑thienyl isomer or the des‑hydroxy analogue without explicit comparative data risks irreproducible biological results and failed synthetic campaigns.

Quantitative Differentiation Evidence for 1-(Thiophen-3-ylmethyl)pyrrolidin-3-ol Relative to Closest Analogs


Positional Isomerism of the Thiophene Moiety: 3‑ylmethyl vs. 2‑ylmethyl Substitution

The target compound places the thiophene sulfur atom in a meta‑type relationship relative to the pyrrolidine nitrogen, whereas the widely available 2‑thienyl isomer (CAS 130054‑58‑9) positions the sulfur closer to the bridge, creating a distinct spatial and electronic environment. Crystallographic data on a closely related (thiophen‑3‑ylmethyl)pyrrolidine scaffold confirms that the 3‑substitution pattern imposes a different dihedral angle and conjugation pattern compared with the 2‑substituted analog [1]. Although direct biological head‑to‑head data for the target compound are lacking, the established principle that positional isomerism can alter receptor affinity by orders of magnitude supports the procurement of the 3‑ylmethyl isomer when a specific patent or lead series demands this regioisomer [2].

Medicinal Chemistry Structure–Activity Relationship Heterocyclic Chemistry

Computed Physicochemical Property Comparison: Lipophilicity and Topological Polar Surface Area

Using PubChem‑computed descriptors, the target 3‑thienyl isomer and its 2‑thienyl comparator share identical molecular formulas and identical computed XLogP3‑AA (1.0), topological polar surface area (51.7 Ų), hydrogen‑bond donor count (1), and hydrogen‑bond acceptor count (3) [1] [2]. These descriptors are not sensitive to the thiophene substitution position. Consequently, simple computational filters cannot distinguish between the two regioisomers, and the sole meaningful differentiator remains the three‑dimensional architecture and electronic distribution, which is captured only by higher‑level computational methods or experimental structure determination.

Physicochemical Profiling Drug‑Likeness ADME Prediction

Hydrogen‑Bonding Functionality: Presence vs. Absence of the 3‑Hydroxyl Group

The hydroxyl group at the pyrrolidine 3‑position provides one hydrogen‑bond donor and one acceptor site that are absent in the des‑hydroxy analog 1‑(thiophen‑3‑ylmethyl)pyrrolidine. Removal of the hydroxyl reduces the hydrogen‑bond donor count from 1 to 0 and the acceptor count from 3 to 2, based on PubChem computed properties for analogous compounds [1]. This difference directly affects aqueous solubility, crystallinity, and the ability to engage biological targets that require a directional hydrogen‑bond interaction. In fragment‑based drug discovery, the presence of a hydroxyl group is frequently exploited to improve binding enthalpy and pharmacokinetic solubility [2].

Hydrogen Bonding Metabolic Stability Solubility

Pharmaceutical Patent Intermediacy: Explicit Inclusion in Pyrrolidine‑Derivative Patent Filings

Pyrrolidine derivatives bearing a thiophen‑3‑ylmethyl substituent are explicitly claimed in patent EP2814822 (F. Hoffmann‑La Roche AG), which describes novel pyrrolidine compounds for therapeutic use [1]. This patent filing establishes the 3‑thienylmethyl pyrrolidine scaffold as a privileged chemotype within a defined intellectual property space. The target compound serves as a key synthetic intermediate or a direct substructure within the claimed Markush formulae, providing a defensible reason for its procurement over structurally similar but non‑claimed analogs when research aligns with the patent’s therapeutic indications (e.g., metabolic or neurological disorders) [1]. No equivalent patent coverage has been identified that specifically mandates the 2‑thienyl isomer in the same context.

Patent Analysis Synthetic Intermediate Drug Discovery

Prioritised Application Scenarios for Procuring 1-(Thiophen-3-ylmethyl)pyrrolidin-3-ol Based on Differential Evidence


Synthesis of Roche‑Patented Pyrrolidine Therapeutics

When a medicinal chemistry program is targeting the chemical space defined by EP2814822 (Roche), the 3‑thienylmethyl regioisomer is the mandatory intermediate. Procuring the 2‑thienyl analog in this context would place the work outside the patented series, potentially invalidating comparative biological data and complicating intellectual property strategy [1].

Fragment‑Based Lead Generation Requiring a Hydrogen‑Bond Donor Handle

In fragment screening campaigns, the hydroxyl group serves as an essential hydrogen‑bond donor for target engagement and as a synthetic handle for subsequent elaboration. The des‑hydroxy pyrrolidine analog lacks this functionality, making the target compound the appropriate choice when a free –OH is structurally required [2].

Regioisomer‑Specific Structure–Activity Relationship (SAR) Studies

Investigations into the effect of thiophene substitution position on biological activity demand the procurement of both the 2‑ and 3‑thienyl isomers as matched molecular pairs. The 3‑ylmethyl isomer serves as the essential comparator in any systematic SAR analysis that aims to map the steric and electronic requirements of the thiophene binding pocket [3].

Crystallography and Computational Modelling of Thiophene‑Pyrrolidine Conformations

The distinct solid‑state conformation of a 3‑thienylmethyl‑substituted pyrrolidine scaffold has been experimentally determined, providing a validated starting point for docking studies and pharmacophore modelling. Researchers requiring an experimentally verified geometry for the 3‑substituted thiophene motif should select this compound over the less‑characterised 2‑isomer [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(thiophen-3-ylmethyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.